4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a common motif in boronic esters, and a nitrophenoxy group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with the corresponding aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl compound.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), elevated temperature.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The compound can be used to synthesize intermediates for drug development.
Materials Science: Used in the synthesis of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The nitrophenoxy group can influence the electronic properties of the compound, affecting its reactivity and the efficiency of the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-[2-(4-methoxyphenoxy)phenyl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[2-(4-ethoxyphenoxy)phenyl]-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane is unique due to the presence of the nitrophenoxy group, which can significantly alter its reactivity compared to other boronic esters. This makes it particularly useful in reactions where electronic effects are important .
Properties
Molecular Formula |
C19H22BNO5 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BNO5/c1-13-12-14(21(22)23)10-11-16(13)24-17-9-7-6-8-15(17)20-25-18(2,3)19(4,5)26-20/h6-12H,1-5H3 |
InChI Key |
UBWZEUAEQZLWJU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.